

In-Depth Technical Guide: Physicochemical Properties of 1-(4-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Fluorophenyl)ethanol

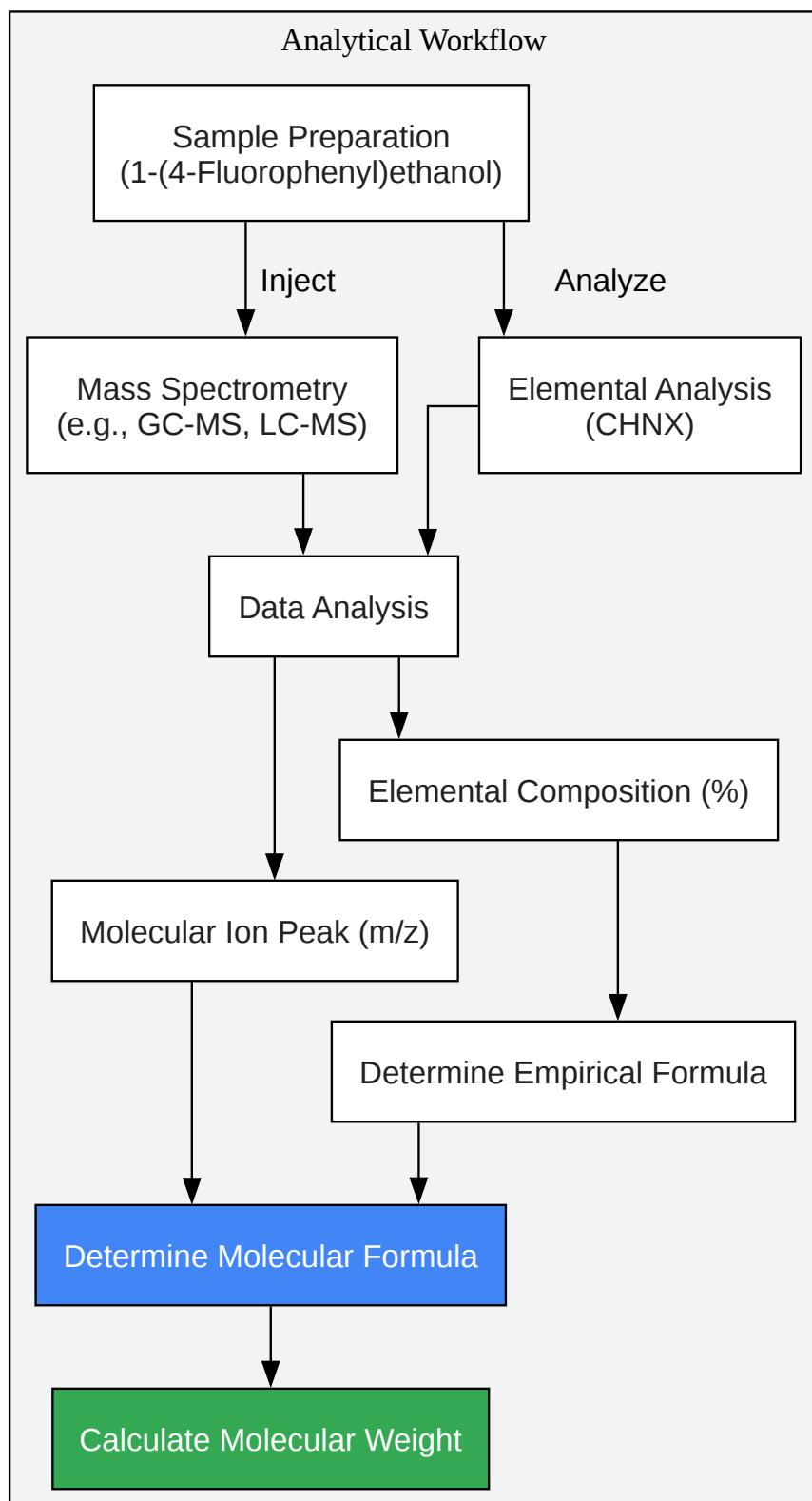
Cat. No.: B1199365

[Get Quote](#)

For Immediate Release

This technical document provides a detailed overview of the fundamental physicochemical properties of **1-(4-Fluorophenyl)ethanol**, a key intermediate in various synthetic applications. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Core Molecular Attributes


1-(4-Fluorophenyl)ethanol is an organic compound characterized by a fluorinated phenyl ring attached to an ethanol backbone. Its fundamental molecular properties are crucial for its use in further chemical reactions and for the analytical characterization of its derivatives.

The empirical and calculated molecular data for this compound are summarized below. The molecular formula is definitively established as C8H9FO.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) The molecular weight is consistently reported as approximately 140.16 g/mol .[\[1\]](#)[\[2\]](#)[\[7\]](#)

Parameter	Value	Reference
Molecular Formula	C8H9FO	[1] [2] [3] [4] [5] [6]
Molecular Weight	140.16 g/mol	[1] [2] [7]
Monoisotopic Mass	140.06374 Da	[4]

Experimental Determination Workflow

The determination of the molecular formula and weight of a compound like **1-(4-Fluorophenyl)ethanol** follows a standardized analytical workflow. This process typically involves a combination of mass spectrometry and elemental analysis to elucidate the empirical and molecular formulas, followed by the calculation of the precise molecular weight.

[Click to download full resolution via product page](#)

Figure 1: Workflow for Molecular Weight and Formula Determination.

Experimental Protocols

1. Mass Spectrometry for Molecular Ion Peak Determination

- Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion, which provides the molecular mass of the compound.
- Methodology (Illustrative Example using Gas Chromatography-Mass Spectrometry - GC-MS):
 - Sample Preparation: A dilute solution of **1-(4-Fluorophenyl)ethanol** is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
 - Injection: A small volume (typically 1 μL) of the prepared sample is injected into the GC inlet, where it is vaporized.
 - Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on boiling point and polarity.
 - Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (e.g., Electron Ionization - EI). In the EI source, high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion ($[\text{M}]^{+\bullet}$).
 - Mass Analysis: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
 - Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak with the highest m/z value that corresponds to the intact molecule is identified as the molecular ion peak.

2. Elemental Analysis for Empirical Formula Determination

- Objective: To determine the percentage composition of each element (Carbon, Hydrogen, Oxygen, Fluorine) in the compound.
- Methodology (Illustrative Example using a CHN Analyzer):

- Sample Preparation: A precise mass of the purified **1-(4-Fluorophenyl)ethanol** is weighed into a tin capsule.
- Combustion: The sample is combusted in a high-temperature furnace in the presence of excess oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen (if present) to nitrogen gas (N₂). Halogens like fluorine require specific absorption traps.
- Gas Separation and Detection: The combustion gases are passed through a series of columns and detectors. The amounts of CO₂, H₂O, and N₂ are measured, typically by thermal conductivity or infrared detectors.
- Calculation: The mass percentages of C and H are calculated from the measured amounts of CO₂ and H₂O. The percentage of oxygen is often determined by difference. The percentage of fluorine would be determined using ion chromatography or a fluoride ion-selective electrode after appropriate sample digestion.
- Empirical Formula Calculation: The mass percentages are converted to molar ratios to establish the simplest whole-number ratio of atoms in the molecule, yielding the empirical formula. The molecular formula is then determined by comparing the mass of the empirical formula to the molecular mass obtained from mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 1-(4-Fluorophenyl)ethanol | 403-41-8 [m.chemicalbook.com]
- 3. 1-(4-Fluorophenyl)ethanol | CAS#:403-41-8 | Chemsrcc [chemsrc.com]
- 4. PubChemLite - 1-(4-fluorophenyl)ethanol (C₈H₉FO) [pubchemlite.lcsb.uni.lu]
- 5. (S)-1-(4-Fluorophenyl)ethanol - 蜂竞生物 % [fenjinbio.com]

- 6. 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-1-(4-Fluorophenyl)ethanol | C8H9FO | CID 852998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical Properties of 1-(4-Fluorophenyl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1199365#1-4-fluorophenyl-ethanol-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com